![molecular formula C16H18N4O2 B3064536 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide CAS No. 121324-47-8](/img/structure/B3064536.png)
4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide
Overview
Description
4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide (4,4'-BEBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other organic solvents. 4,4'-BEBC is used in the synthesis of various compounds, including drugs, dyes, and polymers. It is also used to study the structure and properties of proteins and other biological molecules.
Scientific Research Applications
4,4'-BEBC has a variety of scientific research applications. It has been used to study the structure and properties of proteins, enzymes, and other biological molecules. It has also been used to study the interaction of drugs with receptors and to study the mechanisms of drug action. It has also been used to study the structure and properties of polymers systems and to study the effects of solvents on the properties of polymers systems.
Mechanism of Action
4,4'-BEBC acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 4,4'-BEBC increases the amount of acetylcholine in the synaptic cleft, which can lead to an increase in neurotransmission.
Biochemical and Physiological Effects
4,4'-BEBC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, which can lead to increased neurotransmission. It has also been shown to increase the activity of the enzyme glutathione S-transferase, which is involved in the regulation of oxidative stress. Additionally, 4,4'-BEBC has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4,4'-BEBC has several advantages for laboratory experiments. It is easy to synthesize, and the reaction is easy to control and monitor. It is also relatively stable and can be stored for long periods of time. Additionally, it has a wide range of applications in scientific research.
However, there are some limitations for laboratory experiments. 4,4'-BEBC is toxic and can be irritating to the skin and eyes. It should be handled with caution and protective clothing should be worn. Additionally, it can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for 4,4'-BEBC. It could be used to study the structure and function of proteins and other biological molecules. It could also be used to study the effects of drugs on receptors and to study the mechanisms of drug action. Additionally, it could be used to study the effects of solvents on the properties of polymers systems. Finally, it could be used to study the effects of oxidative stress and to develop new antioxidant and anti-inflammatory compounds.
properties
IUPAC Name |
4-[2-(4-carbamimidoylphenoxy)ethoxy]benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2,(H3,17,18)(H3,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLGDGGFMJVYHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCOC2=CC=C(C=C2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153226 | |
Record name | 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide | |
CAS RN |
121324-47-8 | |
Record name | 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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